Saquayamycin D

Description

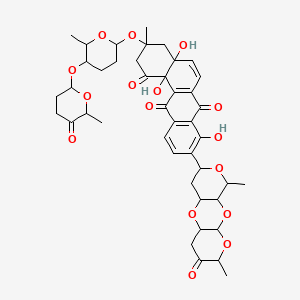

isolated from Streptomyces nodosus MH190-16F3; structure given in first source

Structure

2D Structure

Properties

CAS No. |

99260-71-6 |

|---|---|

Molecular Formula |

C43H50O16 |

Molecular Weight |

822.8 g/mol |

IUPAC Name |

9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3 |

InChI Key |

XZOQKDMLEUWFDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saquayamycin D; |

Origin of Product |

United States |

Foundational & Exploratory

Saquayamycin D: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic polyketides known for their diverse biological activities. First isolated from the fermentation broth of Streptomyces nodosus MH190-16F3, this compound, along with its congeners, has demonstrated notable antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative biological activity data, and insights into its potential mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery of this compound

Saquayamycin A, B, C, and D were first discovered and isolated from the culture broth of the soil bacterium Streptomyces nodosus strain MH190-16F3[1]. This discovery was the result of a screening program aimed at identifying new antibiotic compounds with potential therapeutic applications. The saquayamycins belong to the aquayamycin group of antibiotics and are glycosides of aquayamycin[1].

Experimental Protocols

Fermentation of Streptomyces nodosus MH190-16F3

The production of this compound is achieved through the submerged fermentation of Streptomyces nodosus MH190-16F3. The following protocol is based on established methods for the cultivation of Streptomyces species for the production of secondary metabolites.

2.1.1. Media Composition

-

Seed Medium:

-

Soluble Starch: 2.0%

-

Glucose: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.1%

-

pH adjusted to 7.2 before sterilization.

-

-

Production Medium:

-

Glycerol: 3.0%

-

Soybean Meal: 2.0%

-

NaCl: 0.2%

-

K₂HPO₄: 0.1%

-

MgSO₄·7H₂O: 0.1%

-

CaCO₃: 0.2%

-

pH adjusted to 7.0 before sterilization.

-

2.1.2. Fermentation Conditions

-

Inoculum Preparation: A loopful of a mature culture of Streptomyces nodosus MH190-16F3 is used to inoculate a 250 mL flask containing 50 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture is then used to inoculate a 2 L production flask containing 1 L of production medium at a 5% (v/v) ratio.

-

Incubation: The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm. Aeration is maintained to ensure sufficient oxygen supply for microbial growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

-

Extraction: The whole fermentation broth is centrifuged to separate the mycelium from the supernatant. The mycelial cake is extracted with acetone, and the acetone extract is concentrated. The supernatant is extracted with an equal volume of ethyl acetate. The organic extracts are combined and evaporated to dryness under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is dissolved in a minimal amount of chloroform and applied to a silica gel column. The column is eluted with a stepwise gradient of chloroform-methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of saquayamycins.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase of acetonitrile and water.

Figure 1: General workflow for the fermentation, extraction, and purification of this compound.

Biological Activity of Saquayamycins

Saquayamycins have been reported to exhibit a range of biological activities, including antibacterial and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related saquayamycins provide valuable insights into its potential efficacy.

Cytotoxic Activity

Saquayamycins have shown potent cytotoxicity against various cancer cell lines. The table below summarizes the available data for different saquayamycins.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| Saquayamycin A | PC-3 (Prostate) | GI₅₀ | - | [2] |

| Saquayamycin B | SMMC-7721 (Hepatoma) | IC₅₀ | 0.033 | [3] |

| Saquayamycin B | PC-3 (Prostate) | GI₅₀ | 0.0075 | [4] |

| Saquayamycin B | H460 (Lung) | GI₅₀ | 3.9 | [4] |

| Saquayamycin H | H460 (Lung) | GI₅₀ | 3.3 | [4] |

| Saquayamycin J | PC-3 (Prostate) | GI₅₀ | - | [4] |

| Saquayamycin K | PC-3 (Prostate) | GI₅₀ | - | [4] |

Note: Specific values for Saquayamycin A, J, and K against PC-3 cells were not provided in the abstract, but they were noted as being among the most active.

Antibacterial Activity

Saquayamycins are active against Gram-positive bacteria[1]. The amphiphilic nature of these glycosylated angucyclines is thought to enhance membrane permeability, leading to the disruption of cell wall synthesis[3].

| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

| Saquayamycin A & C | Bacillus subtilis ATCC 6633 | MIC | 30 | [5] |

| Saquayamycin A & C | Candida albicans M3 | MIC | 30 | [5] |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on related saquayamycins suggest a multi-faceted mode of action.

DNA Intercalation

The aromatic polycyclic core of angucyclines like saquayamycins allows them to intercalate into DNA[3]. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Inhibition of Signaling Pathways

Research on Saquayamycin B has shown that it can suppress the PI3K/AKT signaling pathway[3]. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by saquayamycins likely contributes to their potent cytotoxic effects. Downregulation of phospho-AKT and phospho-PI3K proteins leads to the activation of caspase-3, a key executioner of apoptosis[3].

Figure 2: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound, a natural product from Streptomyces nodosus, represents a promising scaffold for the development of novel therapeutic agents. Its potent cytotoxic and antibacterial activities warrant further investigation. This technical guide provides a foundational understanding of its discovery and isolation, which can aid researchers in the further exploration of this and related angucycline antibiotics. Future studies should focus on elucidating the specific molecular targets of this compound and optimizing its production and therapeutic potential.

References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (99260-71-6) for sale [vulcanchem.com]

- 4. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Saquayamycin D: A Technical Guide to the Aquayamycin-Group Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D is a member of the aquayamycin group of antibiotics, first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[1][2] As a glycoside of aquayamycin, it belongs to the broader class of angucycline antibiotics.[1][2] This technical guide provides a comprehensive overview of this compound, including its biological activities, quantitative data, and detailed experimental protocols. The document also presents a hypothesized mechanism of action based on related compounds and visualizes key experimental and biological pathways.

Core Data and Biological Activity

This compound has demonstrated notable biological activity, particularly against Gram-positive bacteria and certain cancer cell lines.[1][2]

Antimicrobial Activity

This compound exhibits a significant inhibitory effect on the growth of various Gram-positive bacteria. The minimum inhibitory concentration (MIC) has been determined to be in the range of 12.5-50 μg/mL against a panel of these microorganisms.[2]

Table 1: Antimicrobial Spectrum of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Gram-positive bacteria | 12.5 - 50[2] |

Note: Specific MIC values for individual bacterial strains for this compound are not detailed in the currently available primary literature. The provided range is based on general activity against Gram-positive bacteria.

Cytotoxic Activity

In addition to its antibacterial properties, this compound shows potent cytotoxicity against murine leukemia P388 cells. Notably, its efficacy is maintained against adriamycin-resistant cell lines, suggesting a mechanism of action that may circumvent common drug resistance pathways.[1][2]

Table 2: Cytotoxicity of this compound against P388 Leukemia Cells

| Cell Line | IC50 (μg/mL) |

| Doxorubicin-sensitive P388/S | 0.15[2] |

| Doxorubicin-resistant P388/ADR | 0.15[2] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound, as inferred from the primary literature on the saquayamycin family.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces nodosus MH190-16F3 involves a multi-step extraction and chromatographic process.

Protocol:

-

Fermentation: Streptomyces nodosus MH190-16F3 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including saquayamycins.

-

Extraction of Culture Broth: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the saquayamycins into the organic phase.

-

Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for the separation and purification of this compound. This typically includes:

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient) to yield the pure compound.

-

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the stereochemistry of the glycosidic linkages.

-

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and characterization of this compound.

Hypothesized Signaling Pathway

While the precise mechanism of action for this compound has not been definitively elucidated, studies on the closely related compound, Saquayamycin B1, suggest that its cytotoxic effects may be mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. It is hypothesized that this compound may share a similar mechanism.

The following diagram depicts the hypothesized inhibition of the PI3K/AKT signaling pathway by this compound.

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound.

Conclusion

This compound is a promising antibiotic of the aquayamycin group with significant antibacterial and cytotoxic activities. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential, and develop a total synthesis route. This guide provides a foundational understanding for researchers and drug development professionals interested in this class of natural products.

References

Unraveling the Intricacies of Saquayamycin D: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, an angucycline antibiotic isolated from Streptomyces nodosus, has demonstrated notable antibacterial and anticancer properties.[1] As a member of the aquayamycin group of antibiotics, its complex chemical structure underpins a multifaceted mechanism of action that makes it a compound of significant interest in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known and extrapolated mechanisms of action of this compound, with a focus on its anticancer activities. The information presented herein is a synthesis of direct evidence where available and data extrapolated from its close and well-studied analogs, such as Saquayamycin B and B1, due to the limited specific research on this compound. The primary mechanisms of action for this class of compounds include the induction of apoptosis via inhibition of the PI3K/AKT signaling pathway, cell cycle arrest at the G2/M phase, and potential inhibition of topoisomerase II and DNA intercalation.

Core Anticancer Mechanisms of this compound

The anticancer effects of this compound and its analogs are attributed to a combination of cellular and molecular events, leading to the inhibition of cell proliferation and induction of cell death.

Inhibition of the PI3K/AKT Signaling Pathway

A crucial mechanism of action for the saquayamycin class of compounds is the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth. Studies on close analogs of this compound have shown that these molecules can significantly reduce the levels of PI3K and phosphorylated AKT (p-AKT), the active form of the kinase.[2][3] This inhibition disrupts downstream signaling, ultimately leading to the induction of apoptosis.

Induction of Apoptosis

The inhibition of the PI3K/AKT pathway by saquayamycins directly contributes to the induction of apoptosis, or programmed cell death. By downregulating the survival signals mediated by p-AKT, pro-apoptotic proteins are activated, leading to a cascade of events that result in the systematic dismantling of the cell. This is a key contributor to the cytotoxic effects observed in cancer cell lines.[4][5]

G2/M Phase Cell Cycle Arrest

This compound and related angucyclines have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[6] This arrest prevents the cells from proceeding into mitosis, thereby halting proliferation. This effect is often linked to DNA damage, which activates cellular checkpoints to prevent the propagation of damaged genetic material.

Potential Topoisomerase II Inhibition and DNA Intercalation

The planar, polycyclic aromatic structure of this compound is characteristic of molecules that can function as DNA intercalating agents and topoisomerase II inhibitors.[7][8][9] While direct experimental evidence for this compound is limited, it is hypothesized that it can insert itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. This action can also stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and subsequent cell death.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its close analogs.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | IC50 (µM) | Organism | Cell Type | Reference |

| P388/S | 0.15 | ~0.18 | Mouse | Leukemia | [1] |

| P388/ADR | 0.15 | ~0.18 | Mouse | Doxorubicin-resistant Leukemia | [1] |

Table 2: Antibacterial Activity of this compound

| Bacterial Type | MIC (µg/mL) | Reference |

| Gram-positive bacteria | 12.5 - 50 | [1] |

Table 3: Cytotoxicity of Saquayamycin Analogs

| Compound | Cell Line | GI50/IC50 (µM) | Organism | Cell Type | Reference |

| Saquayamycin B | PC-3 | 0.0075 | Human | Prostate Cancer | [4][10] |

| Saquayamycin B | H460 | 3.9 | Human | Non-small Cell Lung Cancer | [4][10] |

| Saquayamycin B1 | SW480 | 0.84 | Human | Colorectal Cancer | [11] |

| Saquayamycin B1 | SW620 | 0.18 | Human | Colorectal Cancer | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K/AKT Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/AKT pathway.[2][12][13]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, AKT, p-AKT (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on cell cycle distribution.[14][15]

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of this compound on topoisomerase II activity.[7][8][16]

-

Reaction Setup: In a microcentrifuge tube, combine assay buffer, kinetoplast DNA (kDNA), and various concentrations of this compound.

-

Enzyme Addition: Add human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in decatenated DNA and a persistence of the catenated kDNA network.

Integrated Mechanism and Experimental Workflow

The multifaceted mechanism of action of this compound can be investigated through a systematic experimental workflow.

Conclusion

This compound is a promising natural product with significant anticancer potential. Its mechanism of action, as elucidated through studies on the compound and its close analogs, is complex and involves the inhibition of key cell survival pathways like PI3K/AKT, induction of apoptosis, and cell cycle arrest. The structural features of this compound also suggest a role for topoisomerase II inhibition and DNA intercalation, which warrants further direct investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future studies should focus on obtaining more quantitative data and detailed mechanistic insights specifically for this compound to advance its development as a potential therapeutic agent.

References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. inspiralis.com [inspiralis.com]

Saquayamycin D: A Technical Guide to its Function as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, a member of the angucycline class of antibiotics, has emerged as a compound of significant interest in oncology research. Its potent cytotoxic effects against various cancer cell lines are attributed to its multifaceted mechanism of action, primarily centered around its ability to intercalate with DNA. This technical guide provides a comprehensive overview of this compound's role as a DNA intercalating agent, detailing its impact on cellular processes, relevant signaling pathways, and methodologies for its investigation. Quantitative data from closely related analogs are presented to offer a comparative context, and detailed experimental protocols are provided to facilitate further research.

Introduction to this compound

This compound is a glycosidic angucycline antibiotic produced by Streptomyces species.[1] Structurally, it features a tetracyclic benz[a]anthracene core, which is characteristic of angucyclines, decorated with sugar moieties. It is this planar aromatic core that is crucial for its DNA intercalating properties. While research specifically on this compound is less extensive than on its analogs like Saquayamycin B, the family of saquayamycins is known for its potent antibacterial and anticancer activities.[1][2]

The primary mechanism of action for the anticancer effects of saquayamycins involves the insertion of the planar chromophore between the base pairs of DNA, a process known as intercalation.[3][4] This physical disruption of the DNA structure interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5] Furthermore, saquayamycins have been shown to modulate key signaling pathways, most notably the PI3K/AKT pathway, which is frequently dysregulated in cancer.

Mechanism of Action: DNA Intercalation and Beyond

The biological activity of this compound is intrinsically linked to its chemical structure. The planar aromatic ring system of the angucycline core allows it to slip between the stacked base pairs of the DNA double helix. This intercalation event induces significant conformational changes in the DNA, including unwinding and bending of the helix, which physically obstructs the progression of DNA and RNA polymerases.[3][4][6]

Beyond direct DNA intercalation, saquayamycins are also known to inhibit topoisomerases.[7] These enzymes are critical for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, saquayamycins can lead to the accumulation of DNA strand breaks, further contributing to their cytotoxic effects.[8][9]

Impact on Cellular Signaling: The PI3K/AKT Pathway

A significant aspect of the anticancer activity of saquayamycins involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, the PI3K/AKT pathway is constitutively active, promoting tumorigenesis.

Saquayamycin analogs have been demonstrated to suppress the phosphorylation of key components of this pathway, including PI3K and AKT.[10] This deactivation leads to the downstream inhibition of pro-survival signals and the activation of apoptotic cascades.

Caption: PI3K/AKT signaling pathway and points of inhibition by this compound.

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the public domain, the cytotoxic activities of its close analogs provide valuable insights into its potential potency. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for various saquayamycin compounds against a range of human cancer cell lines.

Table 1: Cytotoxicity of Saquayamycin Analogs (GI50, µM)

| Compound | PC-3 (Prostate) | H460 (Lung) |

| Saquayamycin A | >10 | >10 |

| Saquayamycin B | 0.0075 | 3.9 |

| Saquayamycin H | >10 | 3.3 |

| Saquayamycin J | 0.015 | >10 |

| Saquayamycin K | 0.012 | >10 |

Data sourced from Shaaban et al., 2012.[2]

Table 2: Cytotoxicity of Saquayamycin Analogs (IC50, µM)

| Compound | SMMC-7721 (Hepatoma) | MDA-MB-231 (Breast) | MCF-7 (Breast) | BT-474 (Breast) |

| Saquayamycin B | 0.033 | 7.72 | 6.07 | 4.27 |

| Saquayamycin B1 | - | - | - | - |

Data compiled from various sources.[11][12]

Experimental Protocols

To facilitate further investigation into the bioactivity of this compound, this section provides detailed protocols for key experimental assays.

Experimental Workflow Overview

The following diagram outlines a typical workflow for characterizing the anticancer properties of this compound.

Caption: General experimental workflow for this compound investigation.

Cytotoxicity Assay (MTT Protocol)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[11]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Intercalation Assay (Viscosity Measurement)

This method assesses the ability of this compound to intercalate into DNA by measuring changes in the viscosity of a DNA solution. Intercalation lengthens and stiffens the DNA molecule, leading to an increase in viscosity.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (pH 7.4)

-

This compound stock solution

-

Viscometer (e.g., an Ostwald viscometer)

-

Water bath maintained at a constant temperature

Procedure:

-

DNA Solution Preparation: Prepare a solution of CT-DNA in Tris-HCl buffer. The concentration should be optimized for the viscometer used.

-

Viscosity Measurement:

-

Measure the flow time of the buffer (t0).

-

Measure the flow time of the DNA solution in the absence of the compound (t_dna).

-

Add increasing concentrations of this compound to the DNA solution and measure the flow time (t) at each concentration after an equilibration period.

-

-

Data Analysis:

-

Calculate the relative specific viscosity (η/η0) using the formula: (t - t0) / t0.

-

Plot (η/η0)^(1/3) versus the ratio of [Compound]/[DNA]. An increase in the relative specific viscosity upon addition of this compound is indicative of DNA intercalation.

-

Western Blot Analysis of the PI3K/AKT Pathway

This protocol details the detection of key phosphorylated proteins in the PI3K/AKT pathway following treatment with this compound.[2][13]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound and its analogs represent a promising class of DNA intercalating agents with significant potential for anticancer drug development. Their dual mechanism of action, involving both direct DNA interaction and the inhibition of critical cell survival pathways like PI3K/AKT, makes them attractive candidates for further investigation.

Future research should focus on:

-

Elucidating the precise binding mode of this compound to DNA through structural biology studies.

-

Conducting a broader screening of this compound against a diverse panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its effects.

-

Investigating the in vivo efficacy and toxicity of this compound in preclinical animal models.

-

Exploring potential synergistic effects of this compound with other chemotherapeutic agents.

The detailed protocols and compiled data in this guide provide a solid foundation for researchers to build upon, paving the way for a deeper understanding of this compound's therapeutic potential.

References

- 1. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. graphviz.org [graphviz.org]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Biological Activity of Saquayamycin D: A Technical Guide for Researchers

An in-depth exploration of the antibacterial and anticancer properties of the angucycline antibiotic, Saquayamycin D, detailing its mechanism of action, quantitative biological data, and key experimental methodologies.

Introduction

This compound is a member of the saquayamycin class of angucycline antibiotics, which are aromatic polyketides produced by Streptomyces species.[1] These compounds are noted for their significant biological activities, including potent antibacterial and anticancer properties.[2][3] this compound, isolated from the culture broth of Streptomyces nodosus, has demonstrated notable efficacy against Gram-positive bacteria and various cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative data, mechanisms of action, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and infectious diseases.

Biological Activities of this compound

The primary biological activities of this compound are its antibacterial effects against Gram-positive bacteria and its cytotoxic effects against cancer cells.

Antibacterial Activity

This compound exhibits a significant inhibitory effect on the growth of various Gram-positive bacteria.[5] The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus 209P | 12.5 | [5] |

| Staphylococcus aureus Smith | 25 | [5] |

| Staphylococcus aureus 503 | 25 | [5] |

| Bacillus subtilis PCI 219 | 12.5 | [5] |

| Micrococcus luteus PCI 1001 | 12.5 | [5] |

| Corynebacterium bovis 1810 | 50 | [5] |

Anticancer Activity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. This activity is often compared with that of its analogs, such as Saquayamycin B and B1. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity of this compound and Analogs

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| This compound | P388/S (Doxorubicin-sensitive) | Leukemia | 0.15 | [5] |

| This compound | P388/ADR (Doxorubicin-resistant) | Leukemia | 0.15 | [5] |

| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 µM | [1] |

| Saquayamycin B1 | SW620 | Colorectal Cancer | 0.84 µM | [1] |

Mechanism of Action

The biological activities of this compound are attributed to two primary mechanisms: DNA intercalation and the inhibition of key cellular signaling pathways.

DNA Intercalation

Saquayamycins, as a class of compounds, are known to exert their cytotoxic effects by intercalating into the DNA double helix.[6] This process involves the insertion of the planar aromatic chromophore of the saquayamycin molecule between the base pairs of the DNA. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription, which ultimately results in cell death.[7]

Inhibition of PI3K/AKT Signaling Pathway

Recent studies on saquayamycin analogs, such as Saquayamycin B1, have revealed that they can inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][8] This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[9] By inhibiting the phosphorylation of AKT, saquayamycins can trigger apoptosis (programmed cell death) and suppress the invasion and migration of cancer cells.[1][8] The inhibition of this pathway is a key mechanism behind the anticancer effects of these compounds.

Below is a diagram illustrating the PI3K/AKT signaling pathway and the proposed point of inhibition by this compound.

Caption: PI3K/AKT signaling pathway and this compound's inhibitory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Caption: Workflow for antibacterial susceptibility testing.

Methodology:

-

Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

DNA Intercalation Assay (Ethidium Bromide Displacement Assay)

This fluorescence-based assay is used to determine if a compound can intercalate into DNA by measuring the displacement of ethidium bromide (EtBr), a known DNA intercalator.[3][6]

Methodology:

-

Preparation of DNA-EtBr Complex: Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl). Add ethidium bromide to the DNA solution and allow it to incubate to form a stable DNA-EtBr complex. This complex will exhibit strong fluorescence.

-

Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (excitation at ~520 nm, emission at ~600 nm).

-

Compound Titration: Add increasing concentrations of this compound to the DNA-EtBr complex solution.

-

Fluorescence Quenching: After each addition of this compound, measure the fluorescence intensity. If this compound intercalates into the DNA, it will displace the ethidium bromide, leading to a decrease (quenching) in the fluorescence intensity.

-

Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. A significant decrease in fluorescence indicates that this compound is competing with ethidium bromide for DNA intercalation sites.

Western Blot Analysis for PI3K/AKT Pathway Inhibition

This technique is used to detect and quantify the levels of specific proteins, such as total AKT and phosphorylated AKT (p-AKT), to assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway.[8]

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified period. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-total-AKT, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT. A decrease in the p-AKT/total AKT ratio with increasing concentrations of this compound indicates inhibition of the PI3K/AKT pathway.

Conclusion

This compound is a promising natural product with significant antibacterial and anticancer activities. Its mechanisms of action, involving DNA intercalation and inhibition of the critical PI3K/AKT signaling pathway, make it a compound of interest for further investigation and potential drug development. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the biological activities of this compound and to further elucidate its molecular mechanisms. Continued research into this compound and its analogs may lead to the development of new therapeutic agents for the treatment of infectious diseases and cancer.

References

- 1. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. heraldopenaccess.us [heraldopenaccess.us]

- 4. researchgate.net [researchgate.net]

- 5. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Guide to Saquayamycin D from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycins are a class of angucycline antibiotics produced by various species of Streptomyces. These compounds, including Saquayamycin D, have garnered significant interest due to their potent cytotoxic activities against a range of cancer cell lines. This technical guide provides an in-depth overview of this compound, focusing on its producing organisms, biosynthesis, mechanism of action, and methods for its isolation and characterization. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of natural product chemistry.

Introduction

Saquayamycins were first isolated from Streptomyces nodosus MH190-16F3 and are known for their activity against Gram-positive bacteria and P388 leukemia cells[1]. They belong to the aquayamycin group of antibiotics, which are characterized by a benz[a]anthracene core structure. Structurally, saquayamycins are glycosides of aquayamycin[1]. The producing organisms are primarily found in soil, with strains like Streptomyces sp. PAL114 being isolated from Saharan soil[2][3]. The potent anticancer and antibacterial properties of saquayamycins make them attractive candidates for drug discovery and development[4].

Producing Organisms

Several strains of Streptomyces have been identified as producers of saquayamycins. These actinomycetes are Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities[3].

Table 1: Saquayamycin-Producing Streptomyces Strains

| Strain | Source | Saquayamycins Produced | Reference |

| Streptomyces nodosus MH190-16F3 | Culture Broth | Saquayamycins A, B, C, D | [1] |

| Streptomyces sp. PAL114 | Saharan Soil (Ghardaïa, Algeria) | Saquayamycins A, C | [2][3] |

| Streptomyces sp. KY40-1 | Kentucky Appalachian Foothills | Saquayamycins G, H, I, J, K | [4][5] |

| Streptomyces sp. WAC07094 | Wild Isolate | Saquayamycin A, B | [6] |

Biosynthesis of this compound

The biosynthesis of this compound, like other angucyclines, proceeds through a type II polyketide synthase (PKS) pathway[7][8]. The core benz[a]anthracene structure is assembled from acetate and malonate units. The process involves a minimal PKS system typically consisting of a ketosynthase (KSα and KSβ), a chain length factor (CLF), and an acyl carrier protein (ACP).

The biosynthesis can be summarized in the following key steps:

-

Polyketide Chain Assembly: A starter unit, typically acetyl-CoA, is extended by the sequential addition of nine malonyl-CoA extender units to form a decaketide backbone[8].

-

Cyclization and Aromatization: The linear polyketide chain undergoes a series of intramolecular cyclizations and aromatizations, catalyzed by specific cyclases and aromatases, to form the characteristic angular tetracyclic core of angucyclines[6][8].

-

Tailoring Modifications: The angucyclinone core is further modified by tailoring enzymes, including oxygenases, methyltransferases, and glycosyltransferases.

-

Glycosylation: In the final stages, sugar moieties are attached to the aglycone. The biosynthesis of the deoxysugars and their subsequent attachment are governed by a set of genes within the biosynthetic cluster. For saquayamycins, this involves the attachment of sugars like D-olivose, L-rhodinose, and L-aculose[2][4]. The inactivation of glycosyltransferase genes has been shown to lead to the production of novel saquayamycin derivatives[7].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cloning and sequencing of the biosynthetic gene cluster for saquayamycin Z and galtamycin B and the elucidation of the assembly of their saccharide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Saquayamycin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin D, an antibiotic belonging to the angucycline glycoside family, demonstrates notable activity against Gram-positive bacteria.[1][2][3] Isolated from Streptomyces nodosus, this compound and its analogues represent a class of molecules with potential for further development in the ongoing search for novel antimicrobial agents.[2][3][4] This document provides a technical guide to the antibacterial spectrum of this compound, summarizing available quantitative data, outlining standard experimental protocols for its evaluation, and visualizing its proposed mechanism of action.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity primarily directed against Gram-positive bacteria, including challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The available data indicates that its minimum inhibitory concentrations (MICs) against various Gram-positive bacteria typically fall within the range of 12.5 to 50 μg/mL.[2]

Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound

While specific MIC values for a wide range of individual bacterial strains are not extensively detailed in publicly available literature, the following table represents the reported inhibitory range.

| Bacterial Type | General MIC Range (μg/mL) |

| Gram-positive bacteria | 12.5 - 50 |

Note: This range is based on currently available data and may not encompass all susceptible Gram-positive species.

Proposed Mechanism of Action

The antibacterial activity of this compound is attributed to its chemical structure as an angucycline glycoside. The proposed primary mechanism of action involves the disruption of bacterial cell wall synthesis.[1] The amphiphilic nature of glycosylated angucyclines like this compound is thought to enhance their permeability through the bacterial membrane, leading to the inhibition of key enzymes involved in peptidoglycan synthesis.[1]

Additionally, compounds within the broader angucycline class have been shown to exert their effects through other mechanisms, including intercalation into DNA and the inhibition of critical signaling pathways such as the PI3K/AKT pathway.[1] While this latter mechanism has been more thoroughly explored in the context of their anticancer properties, it may also contribute to their antibacterial effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Saquayamycin D

For researchers, scientists, and drug development professionals, this document provides a detailed overview of a proposed synthetic pathway and a comprehensive purification protocol for Saquayamycin D. While a complete, step-by-step total synthesis of this compound has not been extensively published, this protocol outlines a plausible synthetic strategy based on the synthesis of its aglycone core, aquayamycin, and established methods for glycosylation of angucyclines. The purification protocol is based on established methods for the isolation of saquayamycins from bacterial cultures.

Introduction

This compound is a member of the angucycline class of antibiotics, which are aromatic polyketides known for their antibacterial and antitumor properties.[1][2] It is a glycoside of aquayamycin, produced by the bacterium Streptomyces nodosus.[3][4] The core structure is a benz[a]anthracene framework, and its biological activity is influenced by its glycosylation pattern.[1] This document details a proposed synthetic approach and a robust purification method for obtaining high-purity this compound for research and development purposes.

Proposed Total Synthesis of this compound

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the aglycone core, aquayamycin, and the subsequent glycosylation to append the specific sugar moieties of this compound.

Synthesis of the Aglycone Core (Aquayamycin)

The synthesis of aquayamycin has been reported and typically involves the construction of the tetracyclic ring system through key reactions such as the Diels-Alder reaction, Hauser annulation, or a C-glycosyl naphthyllithium addition to a cyclic ketone.[5] A generalized synthetic approach is outlined below.

Key Synthetic Strategies for Angucycline Core Construction:

| Strategy | Key Reactions | Description |

| Diels-Alder Approach | Diels-Alder Cycloaddition, Aromatization | Construction of the B and C rings by reacting a suitably substituted naphthoquinone with a diene, followed by aromatization. |

| Hauser Annulation | Michael Addition, Dieckmann Condensation | A phthalide sulfone is reacted with a Michael acceptor to form the tetracyclic system. |

| Nucleophilic Addition | Grignard Reaction, Intramolecular Cyclization | Stepwise construction of the rings through nucleophilic additions and subsequent cyclization reactions. |

A Representative Synthetic Protocol for an Angucycline Core:

A plausible, though generalized, protocol for synthesizing an angucycline core similar to aquayamycin is as follows:

-

Preparation of a Naphthoquinone Dienophile: Synthesis of a functionalized naphthoquinone derivative that will serve as the dienophile in a Diels-Alder reaction.

-

Diels-Alder Cycloaddition: Reaction of the naphthoquinone with a suitable diene (e.g., a silyloxydiene) under thermal or Lewis acid-catalyzed conditions to form the initial cycloadduct.

-

Aromatization and Functional Group Manipulation: Aromatization of the newly formed ring and modification of functional groups to install the required hydroxyl and carbonyl functionalities of the aquayamycin core.

-

Ring Closure to Form the A Ring: Intramolecular cyclization to form the final ring of the tetracyclic system.

Glycosylation of the Aglycone Core

Once the aquayamycin core is synthesized, the next critical step is the stereoselective glycosylation to introduce the sugar residues characteristic of this compound. This is a challenging step due to the complex stereochemistry of the glycosidic linkages.

Common Glycosylation Methods:

| Method | Glycosyl Donor | Promoter | Key Features |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidates | Lewis Acids (e.g., TMSOTf, BF3·OEt2) | A versatile and widely used method for forming glycosidic bonds. |

| Koenigs-Knorr Reaction | Glycosyl Halides | Silver or Mercury Salts | A classical method, though often requires stoichiometric amounts of heavy metal salts. |

| Glycal Assembly | Glycals (Unsaturated Sugars) | Electrophilic Reagents | Allows for the construction of 2-deoxy sugars often found in natural products. |

Proposed Glycosylation Protocol for this compound:

-

Preparation of the Glycosyl Donor: Synthesis of the specific sugar moiety of this compound as a suitable glycosyl donor, such as a trichloroacetimidate or a glycosyl fluoride. This would involve multiple steps of protecting group chemistry.

-

Protection of the Aglycone: Selective protection of the hydroxyl groups on the aquayamycin core to ensure glycosylation occurs at the desired position.

-

Glycosylation Reaction: Coupling of the protected aglycone with the activated glycosyl donor in the presence of a suitable promoter (e.g., TMSOTf) at low temperatures.

-

Deprotection: Removal of all protecting groups to yield this compound.

Purification Protocol for this compound

The purification of this compound is typically performed from the fermentation broth of Streptomyces nodosus. The following protocol describes a general procedure for the isolation and purification of angucycline antibiotics.

Fermentation and Extraction

-

Fermentation: Cultivate a high-producing strain of Streptomyces nodosus in a suitable fermentation medium (e.g., containing glucose, yeast extract, and mineral salts) under optimal conditions of temperature, pH, and aeration.

-

Harvesting: After a sufficient incubation period (typically 7-10 days), separate the mycelium from the culture broth by centrifugation or filtration.

-

Extraction: Extract the bioactive compounds from both the mycelium and the supernatant.

-

Mycelium: Extract with an organic solvent such as acetone or methanol.

-

Supernatant: Extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane at a slightly acidic pH.[6]

-

Chromatographic Purification

A multi-step chromatographic procedure is generally required to achieve high purity.

Chromatography Parameters for this compound Purification:

| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode |

| Initial Fractionation (Flash Chromatography) | Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol Gradient | Gradient |

| Intermediate Purification (Sephadex LH-20) | Sephadex LH-20 | Methanol or Dichloromethane/Methanol | Isocratic |

| Final Purification (Preparative HPLC) | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | Gradient |

Detailed HPLC Purification Protocol:

-

Sample Preparation: Dissolve the partially purified extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water).

-

Column: Use a preparative C18 HPLC column.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% TFA

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-45 min: 10% to 90% B (linear gradient)

-

45-50 min: 90% B

-

50-55 min: 90% to 10% B

-

55-60 min: 10% B

-

-

Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

-

Fraction Collection: Collect fractions corresponding to the peak of this compound.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC-MS.

-

Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain this compound as a solid.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and purification workflows.

Caption: Proposed synthetic workflow for this compound.

Caption: Purification workflow for this compound from fermentation broth.

Concluding Remarks

The protocols outlined in this document provide a comprehensive framework for the synthesis and purification of this compound. The proposed synthetic route, while challenging, is based on established chemical transformations used for related angucycline natural products. The purification protocol is a robust and widely applicable method for isolating angucyclines from natural sources, which can be adapted and optimized for specific laboratory conditions. These guidelines should serve as a valuable resource for researchers engaged in the study and development of this compound and other angucycline antibiotics.

References

- 1. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, activity, synthesis and biosynthesis of aryl-C-glycosides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Total Synthesis of Aquayamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the HPLC Purification of Saquayamycin D

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Saquayamycin D, an angucycline antibiotic, using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of natural product purification and specific details extrapolated from the original isolation of Saquayamycins.

Introduction

Saquayamycins are a group of antibiotics belonging to the aquayamycin family, first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[1] this compound, along with its analogues A, B, and C, has demonstrated activity against Gram-positive bacteria and inhibits the proliferation of certain leukemia cells.[1][2] The complex structure of this compound necessitates a robust purification strategy to isolate it from the fermentation broth and separate it from closely related analogues. Reversed-phase HPLC is the method of choice for this purpose, offering high resolution and reproducibility.

I. Principles of HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and purifying compounds from a mixture. In the context of natural product isolation, preparative HPLC is employed to obtain pure compounds in sufficient quantities for further studies, such as structural elucidation and biological activity screening.

The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a nonpolar stationary phase (like C18) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). This is known as reversed-phase chromatography. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), compounds are eluted from the column based on their hydrophobicity, with more polar compounds eluting first.

II. Experimental Protocols

The following protocols outline the key steps for the isolation and HPLC purification of this compound from a Streptomyces fermentation broth.

Protocol 1: Extraction of Crude Saquayamycin Mixture

-

Fermentation: Culture Streptomyces nodosus MH190-16F3 in a suitable production medium to induce the biosynthesis of Saquayamycins.

-

Harvesting: After an appropriate incubation period (typically 7-10 days), harvest the culture broth.

-

Mycelial Separation: Separate the mycelia from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Extract the culture filtrate and the mycelial cake with a water-immiscible organic solvent such as ethyl acetate or butanol. This step partitions the Saquayamycins and other secondary metabolites into the organic phase.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract containing a mixture of Saquayamycins and other compounds.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is designed for the preparative scale purification of this compound from the crude extract.

-

Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System and Column:

-

System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

-

Column: A preparative reversed-phase C18 column (e.g., dimensions of 20 x 250 mm, packed with 10 µm particles).

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acidifier improves peak shape and resolution.

-

Solvent B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically in the range of 10-20 mL/min for a 20 mm ID column.

-

Detection: Monitor the elution profile at a wavelength where Saquayamycins exhibit strong absorbance, such as 254 nm or 430 nm.

-

Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B. An example gradient is provided in the data table below. The exact gradient will need to be optimized based on the specific crude extract composition.

-

-

Fraction Collection: Collect fractions corresponding to the elution peak of this compound.

-

Purity Analysis and Final Processing:

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions containing this compound.

-

Remove the organic solvent and lyophilize the aqueous solution to obtain pure this compound as a solid.

-

III. Data Presentation

The following table summarizes typical quantitative data for the preparative HPLC purification of this compound. Note that these are representative values and may require optimization for specific applications.

| Parameter | Value |

| Column | |

| Stationary Phase | Reversed-Phase C18 |

| Particle Size | 10 µm |

| Dimensions | 20 mm (ID) x 250 mm (L) |

| Mobile Phase | |

| Solvent A | Water + 0.1% TFA |

| Solvent B | Acetonitrile + 0.1% TFA |

| Gradient Program | |

| 0-5 min | 30% B |

| 5-35 min | 30% to 70% B (linear gradient) |

| 35-40 min | 70% to 100% B (linear gradient) |

| 40-45 min | 100% B (column wash) |

| 45-50 min | 100% to 30% B (equilibration) |

| Flow Rate | 15 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Expected Retention Time | Variable, depends on exact conditions |

IV. Visualization of the Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and HPLC purification of this compound.

V. Signaling Pathway Context

While the direct signaling pathway of this compound is not fully elucidated, its cytotoxic activity against leukemia cells suggests potential interference with critical cellular processes. Angucycline antibiotics are known to interact with DNA and inhibit enzymes like topoisomerases, leading to cell cycle arrest and apoptosis. The diagram below provides a generalized logical relationship of how a cytotoxic compound like this compound might induce cell death.

Caption: Postulated mechanism of action for this compound leading to cell death.

References

Application Notes and Protocols for Saquayamycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic polyketides known for their complex molecular structures and significant biological activities.[1] Isolated from Streptomyces nodosus, this compound and its analogs exhibit potent antibacterial and anticancer properties.[1] Structurally, it is a glycoside of aquayamycin. The biological activity of saquayamycins, including their potential to inhibit critical signaling pathways such as the PI3K/AKT pathway, makes them promising candidates for further investigation in drug development.

This document provides detailed information on the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound, along with standardized protocols for acquiring this data.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The primary ionization method for this class of molecules is electrospray ionization (ESI), typically yielding protonated molecules or adducts with sodium or potassium ions.

| Parameter | Value |

| Molecular Formula | C₄₃H₅₀O₁₆ |

| Molecular Weight | 822.8 g/mol |

| Exact Mass | 822.3099 g/mol |

| Predicted Ion (M+H)⁺ | 823.3172 m/z |

| Predicted Ion (M+Na)⁺ | 845.2991 m/z |

| Predicted Ion (M+K)⁺ | 861.2731 m/z |

NMR Spectroscopy Data

Disclaimer: The following ¹H and ¹³C NMR data are inferred from the closely related analog, Saquayamycin B, due to the limited availability of complete, published datasets for this compound. These values should serve as a reference for spectral interpretation.

Inferred ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 4 | 7.75 | d | 7.5 |

| 5 | 7.65 | t | 7.5 |

| 6 | 7.25 | d | 7.5 |

| 11 | 12.95 | s | |

| 1-CH₃ | 1.60 | s | |

| Sugar Moieties | |||

| 1' | 5.40 | br s | |

| 2'ax | 2.20 | m | |

| 2'eq | 2.40 | m | |

| 3' | 4.05 | m | |

| 4' | 3.60 | m | |

| 5' | 4.25 | m | |

| 6'-CH₃ | 1.30 | d | 6.0 |

| 1'' | 4.85 | d | 3.0 |

| 2''ax | 1.80 | m | |

| 2''eq | 2.10 | m | |

| 3'' | 3.80 | m | |

| 4'' | 3.50 | m | |

| 5'' | 3.95 | m | |

| 6''-CH₃ | 1.25 | d | 6.5 |

| 1''' | 5.25 | d | 3.5 |

| 3''' | 6.05 | d | 10.0 |

| 4''' | 6.85 | dd | 10.0, 3.5 |

| 5''' | 4.50 | q | 6.5 |

| 6'''-CH₃ | 1.35 | d | 6.5 |

Inferred ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 78.0 |

| 2 | 35.5 |

| 3 | 40.0 |

| 4 | 133.0 |

| 4a | 115.5 |

| 5 | 136.5 |

| 6 | 119.0 |

| 6a | 135.0 |

| 7 | 188.0 |

| 7a | 112.0 |

| 8 | 162.0 |

| 9 | 108.0 |

| 10 | 140.0 |

| 11 | 161.5 |

| 11a | 110.0 |

| 12 | 182.0 |

| 12a | 115.0 |

| 12b | 83.0 |

| 1-CH₃ | 25.0 |

| Sugar Moieties | |

| 1' | 101.0 |

| 2' | 38.0 |

| 3' | 70.0 |

| 4' | 72.0 |

| 5' | 68.0 |

| 6' | 18.0 |

| 1'' | 95.0 |

| 2'' | 37.5 |

| 3'' | 71.0 |

| 4'' | 73.0 |

| 5'' | 69.0 |

| 6'' | 17.5 |

| 1''' | 98.0 |

| 2''' | 143.0 |

| 3''' | 127.0 |

| 4''' | 205.0 |

| 5''' | 75.0 |

| 6''' | 16.0 |

Experimental Protocols

Protocol 1: NMR Spectroscopy

This protocol outlines the general procedure for the acquisition of 1D and 2D NMR spectra for this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified this compound. b. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution. b. Acquire a standard ¹H NMR spectrum to assess sample purity and concentration. c. Acquire a ¹³C NMR spectrum. d. Acquire the following 2D NMR spectra for structural elucidation:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and determining the glycosylation sites.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial correlations.